molecular formula C12H18O6 B8351683 Dimethyl 1,4-dioxaspiro[4.5]decane-7,9-dicarboxylate

Dimethyl 1,4-dioxaspiro[4.5]decane-7,9-dicarboxylate

Cat. No.: B8351683
M. Wt: 258.27 g/mol
InChI Key: ITWNCORBJIHQNT-UHFFFAOYSA-N
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Description

Dimethyl 1,4-dioxaspiro[4.5]decane-7,9-dicarboxylate is a useful research compound. Its molecular formula is C12H18O6 and its molecular weight is 258.27 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H18O6

Molecular Weight

258.27 g/mol

IUPAC Name

dimethyl 1,4-dioxaspiro[4.5]decane-7,9-dicarboxylate

InChI

InChI=1S/C12H18O6/c1-15-10(13)8-5-9(11(14)16-2)7-12(6-8)17-3-4-18-12/h8-9H,3-7H2,1-2H3

InChI Key

ITWNCORBJIHQNT-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CC(CC2(C1)OCCO2)C(=O)OC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of 5-oxocyclohexane-1,3-dicarboxylic acid dimethyl ester (22.8 g, 106.4 mmol), ethylene glycol (13.3 g, 215 mmol) and p-toluenesulfonic acid monohydrate (0.22 g, 1.3 mmol) in toluene (230 mL), in a flask fitted with Dean-Stark trap was heated under reflux for 5 h. The reaction was cooled to room temperature, water was added and the mixture was extracted with ethyl acetate. Organic layer was separated, washed with NaHCO3 solution and brine, dried over anhydrous Na2SO4 and concentrated under reduced pressure to give an oil, which was triturated with hexane and left in the fridge overnight. The precipitated solid was filtered and dried under vacuum to provide 17.1 (63%) g of the title compound, 1,4-Dioxa-spiro[4.5]decane-7,9-dicarboxylic acid dimethyl ester as a white solid. 1HNMR (400 MHz, CDCl3), δ: 3.95 (m, 4H), 3.7 (s, 6H), 2.72-2.62 (m, 3H), 2.32-2.22 (m, 1H), 2.02-1.96 (m, 2H), 1.6-1.4 (m, 3H).
Quantity
22.8 g
Type
reactant
Reaction Step One
Quantity
13.3 g
Type
reactant
Reaction Step One
Quantity
0.22 g
Type
reactant
Reaction Step One
Quantity
230 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Yield
63%

Synthesis routes and methods II

Procedure details

To a solution of dimethyl 5-oxocyclohexane-1,3-dicarboxylate (6.0 g, 28 mmol) in toluene (50 ml) was added ethylene glycol (3.73 g, 56.6 mmol) and p-toluenesulfonic acid (65 mg). The reaction was refluxed overnight, using a Dean-Stark trap to remove the excess water. The reaction was worked up by removing the toluene by rotary evaporation, adding brine (10 ml) and extracting with ethyl acetate (3×40 ml). The combined extracts were dried over sodium sulfate, filtered and concentrated by rotary evaporation to give the desired product as a thick colorless liquid (6.0 g, 82%).
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
3.73 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
65 mg
Type
catalyst
Reaction Step One
Yield
82%

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